Azido-PEG4-beta-D-glucose

Descripción

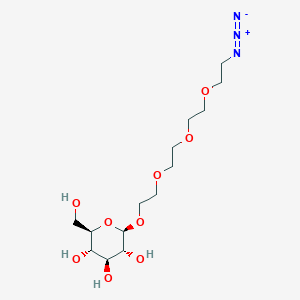

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCOHNWPGBTGTQ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to Azido-PEG4-β-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-β-D-glucose is a heterobifunctional chemical probe that has emerged as a valuable tool in chemical biology and drug development. Its unique tripartite structure, consisting of a glucose moiety, a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group, enables researchers to investigate and manipulate biological systems in a targeted manner. This guide provides an in-depth exploration of its mechanism of action, supported by experimental workflows and data presentation.

Core Mechanism: Bioorthogonal Metabolic Labeling and Bioconjugation

The primary mechanism of action of Azido-PEG4-β-D-glucose revolves around its function as a molecular tag that can be metabolically incorporated into cells and subsequently detected or conjugated using bioorthogonal chemistry. This process can be broken down into two key stages:

-

Cellular Uptake and Metabolic Incorporation: The β-D-glucose component of the molecule is designed to be recognized by glucose transporters on the cell surface.[1] This facilitates its entry into the cell, where it can potentially enter metabolic pathways. In the context of metabolic glycoengineering, the sugar moiety can be incorporated into glycans, effectively tagging them with an azide group.

-

Bioorthogonal Reaction: The terminal azide group is a bioorthogonal chemical handle. This means it is chemically inert within biological systems but can react specifically and efficiently with a partner bioorthogonal group, most commonly an alkyne, through a process known as azide-alkyne cycloaddition, often referred to as "click chemistry".[1][2] This reaction can be catalyzed by copper(I) (CuAAC) or proceed in a strain-promoted manner (SPAAC) with cyclooctynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]

The polyethylene (B3416737) glycol (PEG4) spacer serves to increase the hydrophilicity and solubility of the molecule in aqueous media.[3] It also provides a flexible linker that extends the azide group away from the glucose moiety, potentially reducing steric hindrance and improving its accessibility for subsequent reactions.

Applications in Research and Drug Development

This mechanism of action makes Azido-PEG4-β-D-glucose a versatile tool for a range of applications:

-

Metabolic Labeling of Glycans: By introducing the azide-modified glucose into cellular metabolic pathways, researchers can tag and subsequently visualize, identify, or isolate glycoconjugates. This is invaluable for studying glycosylation, a critical post-translational modification involved in numerous physiological and pathological processes.

-

Bioconjugation and Drug Delivery: The molecule can act as a linker to attach various payloads, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic agents, to biological targets.[1] The glucose moiety can potentially target cells with high glucose uptake, such as cancer cells, offering a strategy for targeted drug delivery.

-

PROTAC Synthesis: Azido-PEG4-β-D-glucose has been identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Experimental Design and Data

While specific quantitative data for Azido-PEG4-β-D-glucose is often application-dependent, the following table summarizes key parameters that are typically optimized in a metabolic labeling experiment.

| Parameter | Typical Range | Considerations |

| Concentration | 10 - 100 µM | Cell type-dependent; cytotoxicity should be assessed at higher concentrations. |

| Incubation Time | 24 - 72 hours | Dependent on the rate of metabolic incorporation and turnover of the target glycans. |

| Click Chemistry Reagent | 10 - 50 µM | The concentration of the alkyne-modified probe (e.g., fluorescent dye, biotin). |

| Copper(I) Catalyst (for CuAAC) | 0.1 - 1 mM | A copper source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) are required. |

| Ligand (for CuAAC) | 0.1 - 1 mM | A copper-chelating ligand (e.g., TBTA) is used to stabilize the Cu(I) oxidation state. |

Experimental Workflow: Metabolic Labeling and Detection

The following diagram illustrates a typical experimental workflow for the metabolic labeling of cell surface glycans with Azido-PEG4-β-D-glucose and subsequent detection via click chemistry.

Caption: Workflow for metabolic labeling and detection.

Detailed Experimental Protocol: Metabolic Labeling of Adherent Cells

This protocol provides a general framework for labeling adherent cells with Azido-PEG4-β-D-glucose and detecting the incorporated azide with a fluorescent alkyne probe via CuAAC.

Materials:

-

Adherent cells (e.g., HeLa)

-

Complete cell culture medium

-

Azido-PEG4-β-D-glucose (stock solution in DMSO or water)

-

Alkyne-fluorophore (e.g., DBCO-Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction buffer (e.g., PBS)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution

-

Sodium ascorbate stock solution (prepare fresh)

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere overnight.

-

Metabolic Labeling:

-

Prepare the desired concentration of Azido-PEG4-β-D-glucose in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the labeling medium.

-

Incubate the cells for 24-72 hours under standard culture conditions.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional, for intracellular targets) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:

-

10 µL of alkyne-fluorophore stock solution

-

2 µL of CuSO4 stock solution

-

2 µL of TBTA stock solution

-

10 µL of sodium ascorbate stock solution

-

76 µL of reaction buffer

-

-

Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Stain nuclei with a DNA dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Signaling Pathway Visualization

While Azido-PEG4-β-D-glucose is a tool to study biological processes rather than an effector of a specific signaling pathway, it can be used to investigate pathways involving glycosylation. The following diagram illustrates its logical relationship in the study of glycosylated receptors.

Caption: Logical workflow for identifying glycosylated proteins.

References

An In-depth Technical Guide to the Biophysical Properties of Azido-PEG4-beta-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-beta-D-glucose is a heterobifunctional molecule integrating a beta-D-glucose moiety with an azide (B81097) group through a flexible tetraethylene glycol (PEG4) linker. This compound has emerged as a valuable tool in chemical biology and drug development, primarily due to its utility in bioconjugation and metabolic labeling. The glucose component allows for potential targeting of cells expressing glucose transporters, while the terminal azide group enables highly specific covalent modification through "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The hydrophilic PEG4 spacer enhances aqueous solubility and provides spatial separation between the glucose and the reactive azide, minimizing steric hindrance. This guide provides a comprehensive overview of the biophysical properties, experimental protocols, and applications of this compound.

Biophysical and Chemical Properties

A summary of the key biophysical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C14H27N3O9 |

| Molecular Weight | 381.38 g/mol |

| CAS Number | 1609_83-15-9 |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | -20°C, desiccated and protected from light |

Experimental Protocols

Synthesis of this compound

General Two-Step Synthetic Approach:

-

Mesylation of a Hydroxyl-PEG-Glucose Precursor: A protected glucose molecule with an accessible hydroxyl group attached to a PEG4 linker would be reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N) in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2). The reaction is typically carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

-

Azide Substitution: The resulting mesylated intermediate is then reacted with an excess of sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the SN2 displacement of the mesylate by the azide ion. The final product is then purified using column chromatography.

Characterization Protocols

NMR spectroscopy is essential for confirming the chemical structure of this compound.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the glucose protons, the ethylene (B1197577) glycol protons of the PEG4 linker, and the methylene (B1212753) protons adjacent to the azide group. The anomeric proton of the beta-D-glucose typically appears as a doublet around 4.3-4.5 ppm. The PEG4 chain will exhibit a complex multiplet around 3.5-3.7 ppm. The methylene protons adjacent to the azide group are expected to resonate around 3.3-3.4 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The anomeric carbon of the glucose will be observed around 103-104 ppm. The carbons of the PEG4 linker will appear in the 60-71 ppm region, and the carbon attached to the azide group will be shifted upfield to around 50-51 ppm.

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method for this molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with ESI-MS, such as methanol (B129727) or acetonitrile/water.

-

Analysis: In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 382.18. Other adducts such as [M+Na]⁺ (m/z 404.16) may also be present. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Metabolic Labeling of a Mammalian Cell Line

This protocol describes the metabolic incorporation of this compound into the glycans of cultured mammalian cells.

-

Cell Culture: Plate the mammalian cell line of choice (e.g., HeLa, Jurkat) in a suitable culture vessel and grow to approximately 70-80% confluency.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. The final concentration for labeling will need to be optimized for the specific cell line but typically ranges from 25 to 100 µM.

-

Metabolic Labeling: Remove the existing culture medium and replace it with the medium containing this compound. Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting: After the incubation period, wash the cells three times with cold PBS to remove any unincorporated azido-sugar. The cells can then be lysed for downstream analysis or prepared for fluorescence imaging.

Click Chemistry-Mediated Bioconjugation

This protocol outlines the general steps for conjugating an alkyne-containing fluorescent probe to azide-labeled cells.

-

Reagent Preparation:

-

Copper (II) Sulfate (CuSO4): 50 mM stock solution in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock solution in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst.

-

Sodium Ascorbate (B8700270): Freshly prepared 1 M stock solution in water. This is the reducing agent to generate Cu(I) in situ.

-

Alkyne-Fluorophore: 10 mM stock solution in DMSO.

-

-

Click Reaction:

-

To the azide-labeled cells (either in suspension or adherent), add the alkyne-fluorophore to a final concentration of 10-50 µM.

-

In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO4/THPTA mixture to the cells to a final copper concentration of 100-500 µM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS to remove excess reagents.

-

-

Analysis: The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Metabolic Incorporation

This compound is expected to be taken up by cells through glucose transporters (GLUTs).[1][2][3][4][5] Once inside the cell, it can enter the hexosamine biosynthetic pathway, where it is converted to a UDP-azido-sugar nucleotide. This activated sugar is then used by glycosyltransferases to incorporate the azido-sugar into nascent glycoproteins and glycolipids.

Caption: Cellular uptake and metabolic incorporation of this compound.

Experimental Workflow for Metabolic Labeling and Analysis

The following diagram illustrates a typical workflow for a metabolic labeling experiment using this compound, followed by bioconjugation and analysis.

Caption: A typical experimental workflow for metabolic labeling and subsequent analysis.

Conclusion

This compound is a powerful and versatile chemical probe for studying biological systems. Its unique combination of a glucose targeting moiety, a flexible and solubilizing PEG linker, and a bioorthogonal azide handle makes it an invaluable tool for applications ranging from metabolic glycoengineering and cell imaging to the development of targeted drug delivery systems. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies. As with any chemical probe, optimization of experimental conditions, such as concentration and incubation times, is crucial for achieving reliable and reproducible results.

References

- 1. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucose transporters in the small intestine in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Glucose transporters GLUT1, GLUT3, and GLUT4 have different effects on osteoblast proliferation and metabolism [frontiersin.org]

- 4. Glucose uptake - Wikipedia [en.wikipedia.org]

- 5. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in the Functionality of Azido-PEG4-beta-D-glucose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-beta-D-glucose, with a specific focus on the critical role of its tetraethylene glycol (PEG4) spacer. This heterobifunctional molecule is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Understanding the contribution of each of its components—the azide (B81097) group, the beta-D-glucose moiety, and the PEG4 spacer—is essential for its effective application.

Core Concepts: Deconstructing this compound

This compound is comprised of three key functional domains:

-

Azido (B1232118) Group (N₃): This moiety serves as a chemical handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the stable covalent linkage of the molecule to a wide range of biomolecules and surfaces functionalized with an alkyne group.

-

Beta-D-glucose: This carbohydrate component can act as a targeting ligand for glucose transporters (GLUTs), which are often overexpressed in cancer cells. This targeting capability can enhance the cellular uptake of molecules conjugated to this compound in specific cell populations.[1]

-

PEG4 Spacer: This flexible, hydrophilic linker connects the azido group and the glucose moiety. The four repeating ethylene (B1197577) glycol units impart crucial physicochemical properties that significantly enhance the overall functionality of the molecule.

Physicochemical Properties of this compound

The properties of this compound are summarized in the table below. The presence of the hydrophilic PEG4 spacer is a key determinant of its solubility in aqueous media.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₇N₃O₉ | [2] |

| Molecular Weight | 381.38 g/mol | [2] |

| CAS Number | 1609083-15-9 | [2] |

| Appearance | Solid or oil | - |

| Purity | ≥95% - 98% | [2][3] |

| Solubility | Water, Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | [2] |

| Storage Conditions | -20°C | [2] |

The Multifaceted Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is not merely a passive linker; it actively contributes to the desirable properties of this compound and its conjugates.

Enhancing Hydrophilicity and Solubility

One of the most significant contributions of the PEG4 spacer is the enhancement of hydrophilicity.[4] Many biomolecules and therapeutic agents are hydrophobic, leading to poor solubility in aqueous environments, which can hinder their application in biological systems. The ethylene glycol units of the PEG chain are highly hydrophilic and can form hydrogen bonds with water molecules, thereby increasing the overall water solubility of the conjugate.[5] This property is crucial for improving formulation, preventing aggregation, and ensuring bioavailability.[4][6]

Improving Stability and Reducing Immunogenicity

The flexible PEG4 chain can create a hydrophilic cloud around the conjugated molecule, which can shield it from enzymatic degradation and recognition by the immune system.[7] This "stealth" effect can lead to increased stability in biological fluids and a longer circulation half-life in vivo, which is particularly advantageous for drug delivery applications.[3][8] While a short PEG4 chain may have a less pronounced effect on immunogenicity compared to longer PEG chains, it still contributes to a reduction in non-specific interactions.

Minimizing Steric Hindrance

The PEG4 spacer provides a flexible and extended connection between the glucose targeting moiety and the payload (the molecule attached via the azide group). This spatial separation is critical to minimize steric hindrance, allowing both the glucose and the payload to interact effectively with their respective biological targets. For example, in a PROTAC molecule, the PEG spacer allows the warhead (targeting the protein of interest) and the E3 ligase ligand to simultaneously bind to their respective proteins, facilitating the formation of a productive ternary complex.[9]

Modulating Pharmacokinetics and Cellular Uptake

The physicochemical properties imparted by the PEG4 spacer can influence the pharmacokinetic profile of a conjugated drug. Increased hydrophilicity and molecular size can reduce renal clearance, leading to a longer plasma half-life.[] However, the effect of PEGylation on cellular uptake can be complex. While the glucose moiety is intended to enhance uptake via GLUT transporters, the hydrophilic PEG spacer can sometimes reduce non-specific cellular uptake.[11][12] The overall cellular entry of a conjugate will be a balance between targeted uptake and the physicochemical properties conferred by the PEG spacer. Studies have shown that the length of the PEG linker can significantly impact the cellular uptake and in vivo biodistribution of nanoparticles.[13][14]

Experimental Protocols

The utility of this compound lies in its ability to be readily conjugated to other molecules through click chemistry. Below are detailed protocols for the two most common click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly efficient and widely used click chemistry reaction.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving starting materials (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

Prepare a stock solution of THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

-

Add this compound to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of the azide or alkyne can be used to drive the reaction to completion.

-

Add the THPTA solution to the reaction mixture to a final concentration of 1-5 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as LC-MS or TLC.

-

-

Purification:

-

Once the reaction is complete, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction, making it ideal for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO or BCN)-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Solvent for dissolving starting materials (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-functionalized molecule to the reaction buffer.

-

Add this compound to the reaction mixture. A 1:1 to 1.5:1 molar ratio of azide to alkyne is typically used.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Purify the conjugate using methods such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.

-

Application in PROTAC Development

A major application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][15]

The PEG4 spacer in this compound is well-suited for constructing the linker region of a PROTAC. The general workflow for synthesizing a PROTAC using this linker is as follows:

-

Functionalization of Ligands: One ligand (for either the POI or the E3 ligase) is functionalized with an alkyne group, and the other is functionalized with a group that can be reacted with the glucose moiety of this compound (or the azide is used to click onto an alkyne-functionalized ligand).

-

Click Chemistry Conjugation: The alkyne-functionalized ligand is then conjugated to this compound via CuAAC or SPAAC.

-

Final Assembly: The resulting intermediate is then coupled to the second ligand to complete the PROTAC structure.

The PEG4 spacer provides the necessary length and flexibility for the two ends of the PROTAC to effectively bind to their respective protein targets, facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation.[9][16]

Signaling Pathways and Logical Relationships

The diagrams below, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Conclusion

The PEG4 spacer in this compound is a critical component that imparts several advantageous properties, making this molecule a highly effective tool in bioconjugation and drug development. Its ability to enhance solubility and stability, minimize steric hindrance, and modulate pharmacokinetic properties significantly broadens the applicability of the molecules to which it is attached. For researchers and scientists in drug development, a thorough understanding of the role of the PEG4 spacer is paramount for the rational design and successful implementation of novel targeted therapies and diagnostic agents.

References

- 1. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 2. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]

- 3. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. precisepeg.com [precisepeg.com]

The Trojan Horse Strategy: A Technical Guide to Beta-D-Glucose Moiety in Cellular Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aberrant metabolism of cancer cells, particularly their heightened reliance on glucose, presents a unique vulnerability for targeted therapeutic intervention. The "Warburg effect," characterized by elevated glucose uptake and aerobic glycolysis, has paved the way for a "Trojan horse" strategy in drug delivery. By attaching a beta-D-glucose moiety to therapeutic agents, these conjugates can exploit the overexpression of glucose transporters (GLUTs), primarily GLUT1, on the surface of cancer cells to achieve selective cellular entry and enhanced efficacy. This technical guide provides an in-depth exploration of the core principles, experimental validation, and signaling pathways associated with this promising cell-targeting paradigm. We present collated quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to equip researchers with the foundational knowledge required to harness the beta-D-glucose moiety for next-generation targeted therapies.

The Rationale: Exploiting the Warburg Effect

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon first described by Otto Warburg. This metabolic reprogramming leads to a significant increase in glucose consumption compared to normal cells to support rapid proliferation.[1][2] This dependency is met by the overexpression of glucose transporters, particularly GLUT1, making it a key therapeutic target.[2][3][4] By conjugating cytotoxic drugs, imaging agents, or nanoparticles with beta-D-glucose, these molecules can mimic natural glucose and be actively transported into cancer cells via GLUTs, thereby concentrating the therapeutic payload at the site of action while minimizing off-target effects.[5][6]

Key Molecular Players: Glucose Transporters

The cellular uptake of glucose and glucose-conjugated molecules is primarily mediated by two families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).

-

Facilitative Glucose Transporters (GLUTs): These transporters move glucose down its concentration gradient via facilitated diffusion.[7][8] GLUT1 is ubiquitously expressed and responsible for basal glucose uptake, and its overexpression is a hallmark of many cancers.[1][2][3]

-

Sodium-Glucose Cotransporters (SGLTs): These transporters utilize the sodium gradient to move glucose against its concentration gradient in a form of secondary active transport.[9][10]

The affinity of these transporters for glucose, represented by the Michaelis constant (Km), is a critical parameter in designing glucose-targeted therapies. A lower Km value indicates a higher affinity.

Table 1: Quantitative Data on Glucose Transporter Affinity

| Transporter | Substrate | Km (mM) | Tissue/Cell Type | Reference(s) |

| GLUT1 | D-Glucose | 3-7 | Ubiquitous, high in erythrocytes and cancer cells | [11] |

| 3-O-methyl-D-glucose | ~20 | 3T3-L1 cells | [12] | |

| GLUT2 | D-Glucose | ~17 | Liver, pancreatic β-cells, small intestine | [13] |

| GLUT3 | D-Glucose | 1.4 | Neurons | [11] |

| GLUT4 | D-Glucose | 5 | Muscle, adipose tissue (insulin-responsive) | [11][14] |

| 3-O-methyl-D-glucose | ~7 | 3T3-L1 cells | [12] | |

| GLUT5 | Fructose | 6 | Intestine, kidney, testis | [11] |

| GLUT7 | D-Glucose | 0.3 | Small intestine, colon | [13] |

| SGLT1 | D-Glucose | 0.5 | Small intestine, kidney | [13] |

Design and Efficacy of Beta-D-Glucose Conjugates

The design of effective glucose-drug conjugates involves attaching a beta-D-glucose moiety to a therapeutic agent, often via a linker. The stability of this linker and the overall structure of the conjugate are crucial for recognition by GLUTs and subsequent intracellular release of the active drug.

Table 2: In Vitro Efficacy of Glucose-Conjugated Therapeutics and GLUT Inhibitors

| Compound/Conjugate | Cell Line(s) | IC50 Value | Therapeutic Target/Mechanism | Reference(s) |

| 2-Deoxy-D-glucose (2-DG) | Pancreatic and Ovarian Cancer Cell Lines | 1.45 - 13.34 mM | Glycolysis inhibitor | [15] |

| D-allose | MIA PaCa2 (Pancreatic) | 53.25 mM | Glucose analog, inhibits proliferation | [15] |

| Glufosfamide (β-D-glucose-ifosfamide) | Various cancer cell lines | Varies | Alkylating agent, targets DNA | [5] |

| 6-D-glucose-conjugated methane (B114726) sulfonate | Human erythrocytes | 3-fold less efficient than D-glucose in inhibiting radiolabeled glucose uptake | Competitive inhibitor of GLUT1 | [15] |

| Fluorine substituted platinum(II)-glucose conjugate (5a) | HT29 (Colon) | More efficacious than oxaliplatin (B1677828) in vivo | Platinum-based chemotherapy | [16] |

| WZB117 | A549 (Lung) | 0.5 µM (for glucose uptake inhibition) | GLUT1 inhibitor | [17] |

| BAY-876 | SKOV3 and OVCAR3 (Ovarian) | 188 nM and ~60 nM | GLUT1 inhibitor | [17] |

| β-glucogallin | KB (Oral cancer) | 17±1 µM (inhibiting aldose reductase with glucose as substrate) | Aldose reductase inhibitor | [11] |

In Vivo Performance: Biodistribution and Targeting

The ultimate test of a targeted delivery system is its performance in a living organism. Biodistribution studies track the accumulation of the glucose-conjugated agent in various organs, with the goal of achieving high tumor-to-normal tissue ratios.

Table 3: In Vivo Biodistribution of Glucose-Conjugated Nanoparticles

| Nanoparticle Formulation | Animal Model | Key Findings | Reference(s) |

| Glucose-Gold Nanoparticles (Glu-GNPs) | Cervical cancer xenograft mice | Half-life: 1.23 ± 0.14 h | [9][18] |

| Pegylated Glucose-Gold Nanoparticles (PEG-Glu-GNPs) | Cervical cancer xenograft mice | Extended half-life: 6.17 ± 3.71 h; Tumor concentration 20 times higher than healthy uterine/ovarian tissue | [9][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the targeting efficacy of beta-D-glucose conjugates.

Cellular Glucose Uptake Assay using a Fluorescent Glucose Analog (2-NBDG)

This protocol describes a method to measure glucose uptake in cancer cells using the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[19]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete culture medium

-

Glucose-free culture medium (e.g., glucose-free DMEM)

-

Phosphate-Buffered Saline (PBS)

-

2-NBDG stock solution (e.g., 10 mg/mL in DMSO)

-

96-well black, clear-bottom plates (for fluorescence microscopy/plate reader) or standard culture plates (for flow cytometry)

-

Fluorescence microscope, fluorescence plate reader, or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.

-

Glucose Starvation: Gently wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C to deplete intracellular glucose stores.[5]

-

2-NBDG Incubation: Prepare a working solution of 2-NBDG (e.g., 100-200 µg/mL) in glucose-free medium. Remove the starvation medium and add the 2-NBDG solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

-

Stopping the Reaction: Terminate the uptake by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold PBS.[13][19]

-

Analysis:

-

Fluorescence Microscopy/Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

-

Flow Cytometry: Detach the cells, resuspend them in ice-cold PBS with 2% FBS, and analyze on a flow cytometer using the FL-1 channel.[19]

-

Competitive Inhibition Assay

This assay determines if the uptake of a glucose-conjugated drug is mediated by glucose transporters.[12]

Procedure:

-

Follow the steps for the Cellular Glucose Uptake Assay as described above.

-

Co-incubation: During the incubation step (Step 3), add the fluorescent glucose analog (e.g., 2-NBDG) along with increasing concentrations of unlabeled D-glucose (competitor) or the glucose-conjugated drug being tested.[12]

-

Analysis: Measure the fluorescence as described in Step 5 of the uptake assay. A dose-dependent decrease in fluorescence in the presence of the competitor indicates that the uptake is mediated by glucose transporters.

Visualizing Mechanisms and Workflows

Signaling and Uptake Pathways

The binding of a beta-D-glucose conjugate to GLUT1 can initiate a cascade of events leading to its internalization and subsequent therapeutic action. While the precise signaling pathway for every conjugate may vary, a generalized model can be proposed. The interaction of the conjugate with GLUT1 may not only facilitate its transport through the transporter's channel but could also trigger endocytosis, a process potentially involving downstream signaling molecules.

Caption: Generalized pathway of GLUT1-mediated uptake of a beta-D-glucose-drug conjugate.

Experimental Workflows

Visualizing experimental workflows can aid in the design and execution of studies to evaluate glucose-targeted therapies.

Workflow for In Vitro Evaluation of a Glucose-Drug Conjugate

Caption: A typical workflow for the in vitro assessment of a novel glucose-drug conjugate.

Workflow for a Competitive Glucose Uptake Inhibition Assay

Caption: Step-by-step workflow for a competitive glucose uptake inhibition assay.

Conclusion and Future Directions

The conjugation of therapeutic agents with a beta-D-glucose moiety represents a highly promising strategy for the targeted treatment of cancer. The overexpression of GLUTs on cancer cells provides a specific portal for the delivery of cytotoxic payloads, potentially increasing therapeutic indices and reducing systemic toxicity. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to design, synthesize, and evaluate novel glucose-targeted therapies.

Future research in this field will likely focus on:

-

Optimizing linker chemistry: Developing linkers that are stable in circulation but are efficiently cleaved within the tumor microenvironment or intracellularly.

-

Exploring other GLUT isoforms: While GLUT1 is the most studied, other isoforms that are overexpressed in specific cancers could also be targeted.

-

Combination therapies: Combining glucose-targeted drugs with other treatment modalities, such as immunotherapy or radiotherapy, to achieve synergistic effects.

-

Advanced drug delivery systems: Incorporating the beta-D-glucose moiety into more complex nanocarriers for the targeted delivery of a wider range of therapeutic agents.

By continuing to unravel the intricacies of glucose metabolism in cancer and leveraging this knowledge in innovative drug design, the scientific community can further refine the "Trojan horse" approach and develop more effective and less toxic cancer therapies.

References

- 1. Mechanistic insights into GLUT1 activation and clustering revealed by super-resolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Role of the GLUT1 Glucose Transporter in Postnatal CNS Angiogenesis and Blood-Brain Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 6. promega.com [promega.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Enhanced Sampling Molecular Dynamics Simulations Reveal Transport Mechanism of Glycoconjugate Drugs through GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]

- 14. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GLUT1‐mediated glucose uptake plays a crucial role during Plasmodium hepatic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a workflow for in vitro on- and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using hiPSC-derived cells as a surrogate for normal vital organ systems | Axion Biosystems [axionbiosystems.com]

- 17. researchgate.net [researchgate.net]

- 18. devtoolsdaily.com [devtoolsdaily.com]

- 19. Graphviz [graphviz.org]

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG4-β-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-β-D-glucose, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines a plausible and detailed synthetic pathway, purification protocols, and relevant characterization data.

Introduction

Azido-PEG4-β-D-glucose is a valuable chemical tool that incorporates three key functional elements: a reactive azide (B81097) group for "click" chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a β-D-glucose moiety for potential targeting of glucose transporters.[1] These features make it an ideal linker for attaching therapeutic agents, imaging probes, or other molecules to biological targets.

Proposed Synthetic Pathway

The synthesis of Azido-PEG4-β-D-glucose can be strategically approached in a three-step process, commencing with commercially available starting materials. The overall synthetic scheme involves the preparation of an azido-functionalized PEG alcohol, followed by a glycosylation reaction with a protected glucose derivative, and concluding with a deprotection step.

Caption: Proposed synthetic pathway for Azido-PEG4-β-D-glucose.

Experimental Protocols

Step 1: Synthesis of 11-Azido-3,6,9-trioxaundecan-1-ol (Azido-PEG4-OH)

This procedure outlines the synthesis of the key PEGylated intermediate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Azido-PEG4-OH.

Methodology:

-

Tosylation: To a solution of tetraethylene glycol (1 equivalent) in pyridine at 0°C, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred overnight at room temperature. The reaction is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to yield the mono-tosylated intermediate.

-

Azide Substitution: The tosylated intermediate (1 equivalent) is dissolved in dimethylformamide (DMF), and sodium azide (3 equivalents) is added. The mixture is heated to 80°C and stirred until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford 11-azido-3,6,9-trioxaundecan-1-ol.

Step 2: Glycosylation of Azido-PEG4-OH with Acetobromoglucose

This step utilizes the Koenigs-Knorr reaction to form the β-glycosidic bond.[2]

Methodology:

-

A mixture of 11-azido-3,6,9-trioxaundecan-1-ol (1.2 equivalents), silver(I) carbonate (2 equivalents), and anhydrous dichloromethane (B109758) is stirred in the dark under an inert atmosphere (e.g., argon) at room temperature.

-

A solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1 equivalent) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with the progress monitored by TLC.

-

Upon completion, the mixture is filtered through a pad of Celite to remove silver salts, and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected Azido-PEG4-β-D-glucose.

Step 3: Deprotection of Acetyl Groups

The final step involves the removal of the acetyl protecting groups from the glucose moiety.

Methodology:

-

The protected Azido-PEG4-β-D-glucose (1 equivalent) is dissolved in anhydrous methanol (B129727).

-

A catalytic amount of sodium methoxide (B1231860) in methanol (e.g., 0.1 equivalents) is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC until all the starting material is consumed.

-

The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H+), filtered, and the filtrate is concentrated under reduced pressure to give the final product, Azido-PEG4-β-D-glucose.

Purification of the Final Product

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.

Purification Workflow:

Caption: Purification workflow for Azido-PEG4-β-D-glucose.

Detailed Protocol:

-

Chromatography Medium: Silica gel (230-400 mesh) is typically used.

-

Eluent System: A gradient elution is often effective. A common system starts with 100% dichloromethane and gradually increases the proportion of methanol (e.g., from 0% to 10%). For highly polar compounds, a mixture of chloroform (B151607) and methanol can also be employed.[3]

-

Procedure:

-

The crude product is dissolved in a minimal amount of the initial eluent.

-

The solution is carefully loaded onto a pre-packed silica gel column equilibrated with the initial eluent.

-

The column is eluted with the gradient solvent system, and fractions are collected.

-

The fractions are analyzed by TLC (e.g., using a mobile phase of 10:1 dichloromethane:methanol and visualized with a suitable stain like potassium permanganate).

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a clear oil.

-

Data Presentation

Quantitative Data Summary

| Parameter | Step 1: Azido-PEG4-OH | Step 2: Glycosylation | Step 3: Deprotection & Purification | Overall |

| Typical Yield | 70-85% | 50-70% | 85-95% | 30-50% |

| Purity (by HPLC) | >95% | >90% (crude) | >98% | >98% |

| Physical State | Colorless Oil | Viscous Oil | Clear Oil | Clear Oil |

Characterization Data

The structure of Azido-PEG4-β-D-glucose is confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~4.4 (d, 1H, anomeric proton), 3.6-3.8 (m, PEG protons), 3.3-3.5 (m, glucose and PEG protons), ~3.4 (t, 2H, -CH₂-N₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~103 (anomeric carbon), 60-80 (glucose and PEG carbons), ~50 (-CH₂-N₃). |

| FT-IR (neat) | ν (cm⁻¹): ~3400 (br, O-H), ~2100 (s, N₃), ~1100 (s, C-O). |

| Mass Spectrometry (ESI+) | m/z: Calculated for C₁₄H₂₇N₃O₉Na [M+Na]⁺. |

Application in Targeted Drug Delivery

Azido-PEG4-β-D-glucose serves as a linker to conjugate a therapeutic drug to a targeting ligand via click chemistry. The glucose moiety can then facilitate uptake by cells overexpressing glucose transporters, such as many cancer cells.

Caption: Conceptual diagram of targeted drug delivery.

References

Unlocking Glycosylation Dynamics: A Technical Guide to Azido-PEG4-beta-D-glucose in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-beta-D-glucose is a powerful chemical tool for investigating the complex world of protein glycosylation. This heterobifunctional molecule combines a bioorthogonal azide (B81097) group with a glucose moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure allows for its metabolic incorporation into glycan structures within living cells and subsequent detection and analysis through highly specific "click chemistry" reactions.[3][4] The PEG linker enhances the molecule's solubility in aqueous media, a crucial feature for biological experiments.[1]

This guide provides an in-depth overview of the applications of this compound in biochemistry research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Applications in Biochemistry Research

The primary applications of this compound stem from its ability to act as a metabolic label for glycans. Once introduced to cells, its acetylated form, Azido-PEG4-tetra-Ac-beta-D-glucose, readily crosses the cell membrane. Inside the cell, the acetyl groups are removed by endogenous esterases, and the resulting this compound can be incorporated into various glycoconjugates by the cell's own biosynthetic machinery.[4] The azide group, being biologically inert, serves as a chemical handle for subsequent detection and manipulation.[5]

Key applications include:

-

Glycoprotein Labeling and Visualization: Labeled glycoproteins can be visualized using fluorescence microscopy after a click reaction with a fluorescently tagged alkyne probe. This allows for the study of glycan localization and trafficking.[1][6]

-

Glycoproteomic Profiling: By using a biotin-alkyne tag, azide-labeled glycoproteins can be enriched from complex cell lysates using streptavidin affinity chromatography. The enriched glycoproteins can then be identified and quantified by mass spectrometry, providing a snapshot of the glycoproteome under specific conditions.[1][5]

-

Targeted Drug Delivery: The glucose moiety of this compound can be recognized by glucose transporters, which are often overexpressed in cancer cells. This provides a potential mechanism for targeted delivery of therapeutic agents.[7][8]

-

PROTAC Development: The molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Quantitative Data on Metabolic Glycan Labeling

For instance, a study comparing N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) in HepG2 hepatocellular carcinoma cells demonstrated concentration-dependent labeling efficiency.

| Azido (B1232118) Sugar | Concentration (µM) | Labeling Efficiency (% of Max) |

| GalAz | 10 | ~50% |

| 50 | ~80% | |

| 100 | ~95% | |

| 200 | 100% | |

| ManAz | 10 | ~20% |

| 50 | ~60% | |

| 100 | ~85% | |

| 200 | 100% |

Table 1: In vitro metabolic labeling efficiency of GalAz and ManAz in HepG2 cells after 72 hours of incubation. Data adapted from a comparative study.[7]

In vivo studies in a HepG2 tumor mouse model also showed that GalAz led to a higher accumulation of a DBCO-Cy5 probe in the tumor compared to ManAz, indicating more efficient metabolic labeling.

| Treatment Group | Tumor Accumulation (Arbitrary Units) |

| PBS + DBCO-Cy5 | ~2,500 |

| ManAz + DBCO-Cy5 | ~7,500 |

| GalAz + DBCO-Cy5 | ~12,500 |

Table 2: In vivo tumor accumulation of DBCO-Cy5 in HepG2 tumor-bearing mice 24 hours after injection. Mice were pre-treated with PBS, ManAz, or GalAz. Data adapted from a comparative study.[7]

These data suggest that the choice of azido sugar and its concentration are critical parameters to optimize for successful metabolic labeling experiments. Researchers using this compound should perform similar optimization experiments for their specific cell line and experimental conditions.

Detailed Experimental Protocols

The following are generalized protocols for metabolic labeling and subsequent detection of glycoproteins using Azido-PEG4-tetra-Ac-beta-D-glucose. These protocols are based on established methods for other acetylated azido sugars and may require optimization for specific applications.[1][6][9]

Protocol 1: Metabolic Labeling of Cultured Cells

Materials:

-

Azido-PEG4-tetra-Ac-beta-D-glucose

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Stock Solution: Dissolve Azido-PEG4-tetra-Ac-beta-D-glucose in sterile DMSO to make a 10-50 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Metabolic Labeling: Dilute the Azido-PEG4-tetra-Ac-beta-D-glucose stock solution in complete cell culture medium to a final concentration of 25-100 µM. Remove the old medium from the cells and replace it with the medium containing the azido sugar. Note: The optimal concentration and incubation time should be determined empirically for each cell type. A time course of 24-72 hours is a common starting point.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired labeling period.

-

Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

Materials:

-

Metabolically labeled cells (from Protocol 1)

-

Fluorescent alkyne probe (e.g., DBCO-Fluor 488)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent, and a copper-chelating ligand)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization (Optional): To label intracellular glycoproteins, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Typically, this involves adding the copper(II) sulfate, reducing agent, and the fluorescent alkyne probe to the reaction buffer.

-

Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Washing: Wash the cells twice with PBS.

-

Imaging: Mount the coverslips with an appropriate mounting medium and visualize the cells using a fluorescence microscope.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

Materials:

-

Metabolically labeled cells (from Protocol 1, in a suitable imaging dish)

-

Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

-

Live-cell imaging medium

Procedure:

-

Washing: Gently wash the metabolically labeled live cells twice with pre-warmed live-cell imaging medium.

-

Labeling: Add the DBCO-fluorophore conjugate, diluted in live-cell imaging medium to a final concentration of 5-20 µM, to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove the unbound probe.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Impact of N-Glycosylation on EGFR Signaling

N-linked glycosylation plays a critical role in regulating the function of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[10][11][12] Alterations in the glycan structures on EGFR can impact its dimerization, ligand binding, and subsequent downstream signaling. Metabolic labeling with azido sugars can be used to study these changes in glycosylation patterns in various physiological and pathological states.

References

- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Glycosylation as a Key Requirement for the Positive Interaction of Integrin and uPAR in Glioblastoma [mdpi.com]

- 3. Integrin-mediated Signaling and Its Regulation by N-glycans [glycoforum.gr.jp]

- 4. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 5. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. web.uri.edu [web.uri.edu]

- 10. researchgate.net [researchgate.net]

- 11. Effects of N361 Glycosylation on Epidermal Growth Factor Receptor Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Strategic Integration of Azido-PEG4-beta-D-glucose in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is crucial to its efficacy. The linker, far from being a mere spacer, plays a pivotal role in determining the physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately influencing the degradation efficiency.

This technical guide delves into the application of a specific and promising linker, Azido-PEG4-beta-D-glucose, in PROTAC development. This linker combines the advantageous properties of a polyethylene (B3416737) glycol (PEG) chain with a glucose moiety. The PEG portion enhances hydrophilicity, which can improve solubility and pharmacokinetic profiles, while the glucose unit may facilitate cellular uptake through glucose transporters and enhance biocompatibility. The terminal azide (B81097) group allows for versatile and efficient conjugation to a warhead or E3 ligase ligand using "click chemistry," a highly reliable and straightforward method for PROTAC synthesis.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to degrade multiple target protein molecules.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). While specific data for a PROTAC utilizing the this compound linker is not yet prominently available in the public domain, the following table presents representative data for PROTACs with PEG-based and sugar-containing linkers targeting the well-characterized bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer. This data is intended to be illustrative of the expected performance metrics.

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Illustrative PROTAC A | JQ1 derivative (Alkyne-functionalized) | Pomalidomide (B1683931) | This compound | BRD4 | HeLa | 5-50 | >90 | Hypothetical |

| MZ1 | JQ1 | VHL ligand | 3-unit PEG chain | BRD4 | HeLa | 26 | >95 | [1] |

| ARV-825 | OTX015 | Pomalidomide | 8-atom PEG/alkyl chain | BRD4 | Burkitt's Lymphoma | <1 | >95 | [2] |

| JQ1-S(GlcNAc)cQ | JQ1 | Cyclimid (O-GlcNAc modified) | PEG-based | BRD4 | HEK293T | ~1000 (activated) | ~80 | [3] |

Experimental Protocols

The synthesis and evaluation of PROTACs require a series of well-defined experimental procedures. The use of this compound as a linker primarily involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

Synthesis of a PROTAC using this compound via Click Chemistry

This protocol outlines the general steps for conjugating an alkyne-modified warhead to the this compound linker, which is pre-conjugated to an E3 ligase ligand.

Caption: A generalized workflow for PROTAC synthesis via click chemistry.

Materials:

-

Alkyne-functionalized warhead (e.g., a derivative of a known inhibitor for the POI)

-

This compound pre-conjugated to an E3 ligase ligand (e.g., pomalidomide or a VHL ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

-

Solvents: Dimethyl sulfoxide (B87167) (DMSO), tert-Butanol (tBuOH), Water

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-functionalized warhead in DMSO.

-

Prepare a 10 mM stock solution of the this compound-E3 ligand conjugate in DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).

-

(Optional) Prepare a 200 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-warhead (1.0 equivalent) and the azide-linker-E3 ligand (1.1 equivalents).

-

Add a solvent mixture, for example, a 3:1:1 ratio of DMSO:tBuOH:H2O.

-

(Optional) If using THPTA, add it to the reaction mixture at this stage (e.g., 5 equivalents).

-

Add CuSO4 (e.g., 1.5 equivalents).

-

Initiate the reaction by adding sodium ascorbate (e.g., 10 equivalents).

-

-

Reaction Conditions:

-

Vortex the reaction mixture gently to ensure thorough mixing.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and consumption of the starting materials.

-

-

Purification:

-

Upon completion, the crude reaction mixture is typically purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC) to isolate the final PROTAC.

-

-

Characterization:

-

The purity and identity of the final PROTAC are confirmed by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Western Blotting for Determination of DC50 and Dmax

Western blotting is the gold standard for quantifying the degradation of a target protein.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]

-

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex.[5][6]

Procedure:

-

Cell Engineering:

-

Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line (e.g., HEK293T).

-

-

Assay Setup:

-

Plate the engineered cells in a 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells.

-

Add the PROTAC at various concentrations.

-

-

Data Acquisition:

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the BRET ratio indicates the formation of the ternary complex.

-

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

Many PROTACs have been developed to target BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 is a transcriptional co-activator that plays a crucial role in the expression of key oncogenes, such as c-MYC.[2][7] By degrading BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

Caption: Signaling pathway of BRD4 degradation by a PROTAC, leading to c-MYC downregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]

- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]

- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]

An In-depth Technical Guide to Metabolic Labeling with Azido Sugars

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic labeling with azido (B1232118) sugars, a powerful technique for the study of glycosylation in living systems. This method allows for the introduction of a bioorthogonal azide (B81097) group into glycans, enabling their visualization, identification, and functional characterization. The content herein is intended to equip researchers with the foundational knowledge and practical protocols necessary to implement this technology in their own work.

Core Principles of Metabolic Labeling with Azido Sugars

Metabolic labeling with azido sugars is a two-step process that leverages the cell's own biosynthetic machinery.[1][2][3] First, cells are cultured in the presence of a monosaccharide analog containing an azide group.[1][2][3] These "azido sugars" are taken up by the cells and incorporated into nascent glycans through the endogenous glycosylation pathways.[1][2][3] The peracetylated forms of these sugars, such as peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), exhibit increased cell permeability.[4] Once inside the cell, cytosolic esterases remove the acetyl groups, allowing the azido sugar to enter the metabolic pathway.[4]

The second step involves the detection of the azide-labeled glycans using a bioorthogonal reaction. The azide group is chemically inert within the biological system but can react specifically with a complementary functional group on a probe molecule.[1][2][3] This allows for the covalent attachment of various tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification and proteomics, or other reporters for functional studies.[1][2][3]

Commonly Used Azido Sugars

Several types of azido sugars are commercially available, each targeting different glycosylation pathways:

-

N-azidoacetylmannosamine (ManNAz): A precursor for azido-sialic acid, primarily labeling sialoglycans.[2]

-

N-azidoacetylgalactosamine (GalNAz): Incorporated into O-linked glycans.[2][5]

-

N-azidoacetylglucosamine (GlcNAz): Can be incorporated into both N-linked and O-linked glycans.[2]

-

6-azidofucose (6AzFuc): A fucose analog for labeling fucosylated glycans.[2]

Quantitative Data Summary

The optimal concentration of azido sugars for metabolic labeling can vary depending on the cell line and the specific azido sugar used. It is crucial to balance labeling efficiency with potential cytotoxicity. Higher concentrations may increase labeling but can also negatively impact cell proliferation, migration, and metabolism.[1][6]

| Azido Sugar | Cell Line | Optimal Concentration | Observations | Reference |

| Ac4ManNAz | A549 | 10 µM | 50 µM led to reduced cell proliferation, migration, and energy generation. 10 µM showed sufficient labeling with minimal physiological effects. | [1][7] |

| Ac4ManNAz | MCF7 | 100 µM | Higher concentrations impacted cell growth and metabolic activity. | [8] |

| Ac4ManNAz | HCT116 | 50 µM | More sensitive to high concentrations and longer incubation times compared to MCF7. | [8] |

| Ac4ManNAz | Jurkat | 12.5 - 25 µM | Effectively labeled sialoglycans at lower concentrations than the standard 50-150 µM, with no signs of apoptosis up to 400 µM. | [6] |

| Ac4GalNAz | CHO | 50 µM | Showed dose-dependent incorporation into cell surface glycoproteins. | [5] |

| perOAcGlcNAz | Zebrafish Embryonic Cells | 46-138 µM | Weak labeling observed at 43 µM. | [9] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with Ac4ManNAz

This protocol describes the metabolic labeling of glycoproteins in cultured mammalian cells using Ac4ManNAz.

Materials:

-

Mammalian cells of interest (e.g., A549, MCF7, HCT116)

-

Complete cell culture medium

-

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel at a density that allows for logarithmic growth during the labeling period.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.[10]

-

Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (refer to the table above for guidance). A vehicle control (DMSO alone) should be included.

-

Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[10] The optimal incubation time should be determined empirically for each cell line and experimental goal.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[10] The cells are now ready for downstream applications such as bioorthogonal ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cells

This protocol details the "click chemistry" reaction for labeling azide-modified cell surface glycans with an alkyne-containing probe.

Materials:

-

Metabolically labeled cells

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-biotin)

Procedure:

-

Prepare Reagent Stocks:

-

CuSO4: 20 mM in water.

-

THPTA: 50 mM in water.

-

Sodium ascorbate: 100 mM in water (prepare fresh).

-

Alkyne probe: 10 mM in DMSO.

-

Aminoguanidine: 100 mM in water.

-

-

Cell Preparation: Gently wash the metabolically labeled cells twice with 1 mL of DPBS.

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the click reaction mixture on ice. For a 1 mL final volume:

-

Add the alkyne probe to DPBS to the desired final concentration (e.g., 25 µM).

-

Add aminoguanidine to a final concentration of 1 mM.

-

Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction mixture (e.g., final concentrations of 0.1 mM CuSO4 and 0.5 mM THPTA).

-